1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

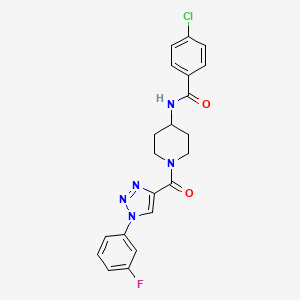

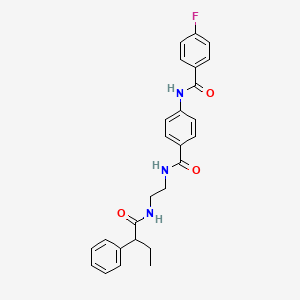

“1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride” is an organic compound with the CAS Number: 2375262-28-3 . It is an amino alcohol and its IUPAC name is 1-amino-2-(cyclohex-3-en-1-yl)propan-2-ol hydrochloride . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-3,8,11H,4-7,10H2,1H3;1H . This indicates that the compound has a cyclohexene ring with an amino group and a hydroxyl group attached to a propane chain.Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.7 . It is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Amine and Amino Acid Derivatives : 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol hydrochloride is used in the synthesis of new amine and amino acid derivatives, including 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, which are essential in various chemical syntheses (Kozhushkov et al., 2010).

Chiral Solvating Agent for Molecular Recognition : The compound has been used as a chiral solvating agent, particularly in the molecular recognition of enantiomers of acids through NMR and fluorescence spectroscopy, highlighting its importance in stereochemical analysis (Khanvilkar & Bedekar, 2018).

Epoxidation and Synthesis of Dihydroconduramines : It plays a crucial role in the stereoselective ammonium-directed epoxidation process. This process is vital for the asymmetric synthesis of dihydroconduramines, a class of organic compounds with potential therapeutic applications (Da Silva Pinto et al., 2017).

In Supramolecular Chemistry : This compound is instrumental in the study of molecular and crystal structures, contributing to the understanding of intermolecular interactions and supramolecular chemistry (Taffenko et al., 1994).

Catalytic Applications : It serves as a catalyst in various chemical reactions, including the decarboxylation of α-amino acids, which is a critical process in synthesizing amino compounds (Hashimoto et al., 1986).

Oxidation Mechanism Studies : The oxidation of cyclohex-2-en-1-ol, a related compound, has been studied for its mechanism, providing insights into the behavior of similar allylic alcohols and their transformation into α,β-unsaturated ketones (Bellucci et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

Propiedades

IUPAC Name |

1-amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-3,8,11H,4-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOKWGONGRXBJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCC=CC1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)

![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)

![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)